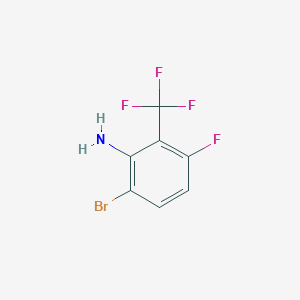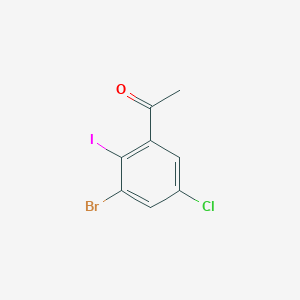
6-Bromo-3-fluoro-2-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-fluoro-2-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-2-(trifluoromethyl)aniline typically involves multi-step organic reactionsFor example, starting from 2-bromoaniline, selective fluorination and trifluoromethylation can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) and trifluoromethyl iodide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-fluoro-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or quinone derivatives, and reduced to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions include substituted anilines, biaryl compounds, and various fluorinated aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-fluoro-2-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials
Wirkmechanismus
The mechanism of action of 6-Bromo-3-fluoro-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine and trifluoromethyl groups can enhance its binding affinity to biological targets, influencing various biochemical pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 2,5-Dibromo-(trifluoromethyl)benzene
- 2-Bromo-5-iodo-(trifluoromethyl)benzene
Uniqueness
6-Bromo-3-fluoro-2-(trifluoromethyl)aniline is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and trifluoromethyl groups provides a distinct electronic environment, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
6-bromo-3-fluoro-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-1-2-4(9)5(6(3)13)7(10,11)12/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNRVFQWPVIYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-Methylsulfonylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride](/img/structure/B8215984.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide hydrochloride](/img/structure/B8215992.png)
![1-Bicyclo[2.2.1]heptanylmethyl 4-methylbenzenesulfonate](/img/structure/B8215998.png)
![1-Prop-2-enylbicyclo[1.1.1]pentane](/img/structure/B8216005.png)
![tert-Butyltrans-3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B8216008.png)
![(S)-7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B8216016.png)

![(E)-4-hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B8216029.png)






